molecular formula C16H17N3O3S B14231213 (4S)-1-(4-Amino-3-methylbenzene-1-sulfonyl)-4-phenylimidazolidin-2-one CAS No. 823786-84-1

(4S)-1-(4-Amino-3-methylbenzene-1-sulfonyl)-4-phenylimidazolidin-2-one

Cat. No.: B14231213
CAS No.: 823786-84-1
M. Wt: 331.4 g/mol
InChI Key: XKGNSHDDWAYNST-OAHLLOKOSA-N
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Description

(4S)-1-(4-Amino-3-methylbenzene-1-sulfonyl)-4-phenylimidazolidin-2-one is a synthetic organic compound that belongs to the class of imidazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-1-(4-Amino-3-methylbenzene-1-sulfonyl)-4-phenylimidazolidin-2-one typically involves the following steps:

    Formation of the imidazolidinone ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Amination: The amino group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4S)-1-(4-Amino-3-methylbenzene-1-sulfonyl)-4-phenylimidazolidin-2-one is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be used to study enzyme inhibition and protein interactions due to its potential binding properties.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4S)-1-(4-Amino-3-methylbenzene-1-sulfonyl)-4-phenylimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and amino groups play a crucial role in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (4S)-1-(4-Amino-3-methylbenzene-1-sulfonyl)-4-phenylimidazolidin-2-thione: Similar structure but with a thione group instead of a carbonyl group.

    (4S)-1-(4-Amino-3-methylbenzene-1-sulfonyl)-4-phenylimidazolidin-2-amine: Similar structure but with an amine group instead of a carbonyl group.

Uniqueness

The uniqueness of (4S)-1-(4-Amino-3-methylbenzene-1-sulfonyl)-4-phenylimidazolidin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

823786-84-1

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

(4S)-1-(4-amino-3-methylphenyl)sulfonyl-4-phenylimidazolidin-2-one

InChI

InChI=1S/C16H17N3O3S/c1-11-9-13(7-8-14(11)17)23(21,22)19-10-15(18-16(19)20)12-5-3-2-4-6-12/h2-9,15H,10,17H2,1H3,(H,18,20)/t15-/m1/s1

InChI Key

XKGNSHDDWAYNST-OAHLLOKOSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C[C@@H](NC2=O)C3=CC=CC=C3)N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(NC2=O)C3=CC=CC=C3)N

Origin of Product

United States

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